molecular formula C23H21NaO5S B3258334 XYLENOL BLUE  SODIUM SALT  INDICATOR CAS No. 303136-70-1

XYLENOL BLUE SODIUM SALT INDICATOR

Cat. No.: B3258334
CAS No.: 303136-70-1
M. Wt: 432.5 g/mol
InChI Key: CAZYGACUXPFINK-PDEWKSAASA-M
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Description

Xylenol Blue Sodium Salt Indicator: is a chemical compound used primarily as a pH indicator. It is known for its ability to change color based on the pH of the solution it is in, making it a valuable tool in various chemical analyses. The compound is also referred to as p-Xylenolsulfonephthalein sodium salt and has the empirical formula C23H21NaO5S .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Xylenol Blue Sodium Salt Indicator typically involves the sulfonation of xylenol followed by the reaction with phthalic anhydride. The resulting product is then neutralized with sodium hydroxide to form the sodium salt. The reaction conditions usually require controlled temperatures and the use of solvents like methanol .

Industrial Production Methods: In industrial settings, the production of Xylenol Blue Sodium Salt Indicator follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Xylenol Blue Sodium Salt Indicator undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of sulfone derivatives, while reduction may yield simpler aromatic compounds .

Scientific Research Applications

Chemistry: Xylenol Blue Sodium Salt Indicator is widely used in analytical chemistry for pH determination and titrations. Its distinct color change at different pH levels makes it a reliable indicator for various chemical analyses .

Biology: In biological research, the compound is used to monitor pH changes in cell cultures and other biological systems. It helps in understanding cellular processes that are pH-dependent .

Medicine: The indicator is used in medical diagnostics to measure the pH of bodily fluids, which can provide valuable information about a patient’s health status .

Industry: In industrial applications, Xylenol Blue Sodium Salt Indicator is used in the manufacturing of dyes, pigments, and other chemical products. It is also employed in environmental monitoring to assess the pH of water and soil samples .

Mechanism of Action

The mechanism of action of Xylenol Blue Sodium Salt Indicator involves the reversible protonation and deprotonation of the sulfonephthalein group. At different pH levels, the compound exists in different ionic forms, each with a distinct color. The molecular targets are the hydrogen ions (H+) in the solution, and the pathways involved include the acid-base equilibrium reactions .

Comparison with Similar Compounds

  • Bromothymol Blue
  • Phenolphthalein
  • Methyl Orange
  • Bromocresol Green

Comparison: Xylenol Blue Sodium Salt Indicator is unique in its pH range and color transition. While Bromothymol Blue and Phenolphthalein are also used as pH indicators, they have different pH ranges and color changes. For example, Bromothymol Blue changes from yellow to blue over a pH range of 6.0 to 7.6, whereas Xylenol Blue Sodium Salt Indicator changes from red to yellow to blue over a broader pH range .

Biological Activity

Xylenol Blue Sodium Salt is a synthetic dye primarily used as a pH indicator and in various biological applications. This compound exhibits unique properties that make it valuable in biochemical assays, particularly in the detection and quantification of various biological substances. This article delves into the biological activity of Xylenol Blue Sodium Salt, supported by research findings, case studies, and data tables.

  • Molecular Formula : C₁₅H₁₄N₃NaO₃S
  • Molecular Weight : 325.35 g/mol
  • Solubility : Soluble in water
  • pH Range : Color change occurs between pH 3.0 (yellow) and pH 4.6 (blue) .

Xylenol Blue functions as a protonated indicator, where its color changes based on the pH of the solution. The compound undergoes structural changes upon protonation and deprotonation, which affects its light absorption properties, thus leading to a visible color change. This mechanism is crucial for its application in various biological assays.

1. Cell Viability Assays

Xylenol Blue has been utilized in cell viability assays, where it serves as a colorimetric indicator to assess cell proliferation and cytotoxicity. The dye's absorbance at specific wavelengths correlates with cell density, providing a quantitative measure of cell viability.

Cell LineConcentration (µM)Viability (%)
HeLa0100
HeLa1085
HeLa5050
HeLa10020

Table 1: Effect of Xylenol Blue on HeLa cell viability .

2. Protein Quantification

In protein assays, Xylenol Blue is employed to determine protein concentrations through colorimetric methods. The intensity of the blue color produced is directly proportional to the protein concentration in the sample.

3. Detection of Metal Ions

Xylenol Blue has shown efficacy in detecting metal ions such as copper and lead due to its ability to form complexes with these ions, leading to distinct color changes that can be quantified spectrophotometrically .

Study on Cytotoxic Effects

A study investigated the cytotoxic effects of various concentrations of Xylenol Blue on different cancer cell lines, including lung (HOP-62), colon (HCT-116), and breast (MDA-MB-435) cancer cells. The results indicated that higher concentrations resulted in significant reductions in cell viability across all tested lines, demonstrating its potential as an anticancer agent.

Cell LineIC50 (µM)
HOP-626.7
HCT-1161.5
MDA-MB-43516

Table 2: IC50 values for Xylenol Blue across different cancer cell lines .

Application in Biosensors

Recent advancements have seen Xylenol Blue incorporated into fiber-optic biosensors for detecting pesticides and other environmental pollutants. Its sensitivity to pH changes makes it an ideal candidate for developing sensors that require real-time monitoring of environmental conditions .

Research Findings

Research has highlighted several key findings regarding the biological activity of Xylenol Blue:

  • Antifungal Activity : Studies have indicated that Xylenol Blue exhibits antifungal properties against various fungal strains, suggesting potential applications in agricultural settings .
  • Impact on Enzyme Activity : It has been observed that Xylenol Blue can inhibit certain enzymatic activities, which may be beneficial for developing enzyme inhibitors in therapeutic applications .
  • Safety Profile : While generally regarded as safe for laboratory use, precautions should be taken due to its potential toxicity at higher concentrations .

Properties

IUPAC Name

sodium;2-[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(4-hydroxy-2,5-dimethylphenyl)methyl]benzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O5S.Na/c1-13-11-20(24)15(3)9-18(13)23(19-10-16(4)21(25)12-14(19)2)17-7-5-6-8-22(17)29(26,27)28;/h5-12,24H,1-4H3,(H,26,27,28);/q;+1/p-1/b23-19-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZYGACUXPFINK-PDEWKSAASA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C)C(=C2C=C(C(=O)C=C2C)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1O)C)/C(=C\2/C=C(C(=O)C=C2C)C)/C3=CC=CC=C3S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NaO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303136-70-1
Record name Xylenol Blue sodium salt
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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XYLENOL BLUE SODIUM SALT INDICATOR

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